6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine
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Overview
Description
6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a pyridine ring with an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This intermediate can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.
Coupling with Pyridine Derivative: The 4,4-difluoropiperidine is then coupled with a suitable pyridine derivative under specific conditions, such as using potassium carbonate in dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
- 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine
- N-(4-(5-(6-(4,4-Difluoropiperidin-1-yl)pyridin-2-yl)phenyl)acetamide
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropiperidine moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-6-9(14)7-15-10(8)16-4-2-11(12,13)3-5-16/h6-7H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKKXERMNOHLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(CC2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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